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molecular formula C10H6F3NS B7899620 2-(4-(Trifluoromethyl)phenyl)thiazole

2-(4-(Trifluoromethyl)phenyl)thiazole

Cat. No. B7899620
M. Wt: 229.22 g/mol
InChI Key: IPIAUOCTXMJPSK-UHFFFAOYSA-N
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Patent
US04889867

Procedure details

In a manner similar to Step B of Example 1, the reaction of 10.0 grams (0.0487 mole) of (4-trifluoromethylphenyl)thiocarboxamide, 125 ml of ethanol, 8.35 grams (0.0490 mole) of bromoacetaldehyde, and 2 ml of concentrated hydrochloric acid produced 5.5 grams of 2-(4-trifluoromethylphenyl)thiazole as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH2:11])=[S:10])=[CH:5][CH:4]=1.Br[CH2:15][CH:16]=O.Cl>C(O)C>[F:13][C:2]([F:1])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:15]=[CH:16][N:11]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(=S)N)(F)F
Name
Quantity
8.35 g
Type
reactant
Smiles
BrCC=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1SC=CN1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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